1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Description
This compound belongs to a class of pyrrolidine-2,5-dione derivatives fused with a piperidine-carboxamide scaffold. The structure features a 2-bromo-4-methylphenyl substituent on the pyrrolidine ring and a carboxamide group at the 4-position of the piperidine moiety.
Properties
IUPAC Name |
1-[1-(2-bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3/c1-10-2-3-13(12(18)8-10)21-15(22)9-14(17(21)24)20-6-4-11(5-7-20)16(19)23/h2-3,8,11,14H,4-7,9H2,1H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPOFZZQXWALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the bromination of 4-methylphenyl compounds, followed by the formation of the dioxopyrrolidinyl ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the brominated phenyl group.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The brominated phenyl group and the dioxopyrrolidinyl moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide with key analogs, highlighting structural differences, biological targets, and research findings.
Table 1: Structural and Functional Comparison
Key Observations
Naphthalene-containing analogs () exhibit confirmed antiviral activity, suggesting that aromatic bulk is critical for protease inhibition.
Core Modifications :
- Replacing piperidine-4-carboxamide with piperidine-4-carboxylate (e.g., ) reduces hydrogen-bonding capacity, likely altering target selectivity.
- Piperazine-based analogs () may improve blood-brain barrier penetration but lack reported activity data.
Unlike Otenabant (), which targets CB1 receptors, the absence of a purine moiety in the target compound suggests a divergent mechanism.
Biological Activity
1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide (CAS: 312508-61-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20BrN3O3
- Molar Mass : 394.26 g/mol
- Density : 1.522 g/cm³ (predicted)
- Boiling Point : 662.9 °C (predicted)
- pKa : 16.38 (predicted)
The compound's biological activities are primarily attributed to its structural components, which include a piperidine moiety and a dioxopyrrolidinyl ring. These structures are known for their interactions with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can demonstrate significant antibacterial effects against various strains:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
These findings suggest that the compound may possess similar antibacterial properties, potentially making it useful in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
Piperidine derivatives are frequently evaluated for their enzyme inhibitory activities. Notably, they have shown effectiveness as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of urease activity has also been reported, which is relevant for managing conditions like urinary tract infections.
Cytotoxicity and Cancer Research
Studies have indicated that related compounds can inhibit cancer cell growth by targeting specific pathways involved in tumor progression. For example, certain piperidine derivatives have been shown to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity, both of which are critical in cancer cell proliferation:
| Compound | Cancer Cell Line | Inhibition Rate |
|---|---|---|
| Compound D | Glioma cells | ~10 times greater than control |
| Compound E | Non-small cell lung cancer | Significant |
This suggests that this compound may also exhibit anticancer properties.
Case Studies and Research Findings
- Study on Antibacterial Activity : A series of piperidine derivatives were synthesized and evaluated for their antibacterial properties against various strains, showing moderate to strong activity levels. This supports the hypothesis that the brominated aromatic ring enhances the antimicrobial efficacy of the compound .
- Enzyme Inhibition Study : A study focused on enzyme inhibition demonstrated that several synthesized compounds exhibited strong inhibitory effects on acetylcholinesterase and urease, indicating potential therapeutic applications in neurodegenerative diseases and urinary tract infections .
- Cytotoxicity Assessment : Research assessing the cytotoxic effects of related compounds on glioma cell lines revealed significant growth inhibition, suggesting a promising avenue for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
